

Chemical structure and properties of Antiviral agent 46

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Compound of Interest

Compound Name: Antiviral agent 46

Cat. No.: B10830663

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Technical Guide: Antiviral Agent 46

Audience: Researchers, scientists, and drug development professionals.

Core Compound Summary

Antiviral agent 46, also referred to as compound 4, is a synthetic derivative of cannabidiol (CBD). It has demonstrated notable in vitro activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Angiotensin-Converting Enzyme 2 (ACE2), a key host cell receptor for SARS-CoV-2 entry. Its chemical and biological properties make it a compound of interest for further investigation in the development of antiviral therapeutics.

Chemical Structure and Properties

Antiviral agent 46 is structurally derived from cannabidiol, a naturally occurring cannabinoid. The core structure is modified, resulting in a compound with the following identifiers:

- Chemical Name: (1'R,2'R)-3-pentyl-2',6'-dihydroxy-6',6'-dimethyl-1',2',5',6'-tetrahydro-[1,2']biocyclohexenyl-5-ene
- CAS Number: 877660-90-7
- Molecular Formula: C21H32O2
- Molecular Weight: 316.48 g/mol



The structural modifications from the parent CBD molecule are key to its observed biological activities.

Quantitative Biological Activity

The primary reported in vitro activities of **Antiviral agent 46** are summarized below. These values indicate its potency in inhibiting both the SARS-CoV-2 virus and the ACE2 enzyme.

| Target | IC50 (μM) | Assay Type | Reference |
|------------|-----------|---------------------------------|-----------|
| SARS-CoV-2 | 1.90 | Cytopathic Effect Assay | [1] |
| ACE2 | 1.37 | Fluorogenic Inhibition Assay | [1] |

Mechanism of Action

The dual inhibitory activity of **Antiviral agent 46** suggests a multi-faceted mechanism of action against SARS-CoV-2. By inhibiting ACE2, the primary receptor for viral entry, the agent likely interferes with the initial stages of viral infection.[1] Concurrently, its direct anti-SARS-CoV-2 activity indicates that it may also disrupt later stages of the viral life cycle, such as replication or assembly. The exact molecular interactions and the nature of the inhibition (e.g., competitive, non-competitive) require further detailed investigation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard laboratory practices for these types of assays.

ACE2 Inhibition Assay (Fluorogenic)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of **Antiviral agent 46** against ACE2.

Materials:

Recombinant human ACE2 enzyme



- Fluorogenic ACE2 substrate (e.g., Mca-YVADAPK(Dnp)-OH)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂)
- Antiviral agent 46 (dissolved in DMSO)
- 96-well black microplate
- Fluorescence microplate reader

Procedure:

- Prepare a serial dilution of Antiviral agent 46 in assay buffer. The final DMSO concentration should be kept below 1%.
- In a 96-well plate, add the diluted compound solutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
- Add the ACE2 enzyme to all wells except the negative control.
- Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
- Initiate the enzymatic reaction by adding the fluorogenic ACE2 substrate to all wells.
- Immediately begin kinetic reading of fluorescence intensity on a microplate reader (e.g., excitation at 320 nm and emission at 405 nm) at 37°C for 30-60 minutes.
- · Calculate the rate of reaction for each well.
- Determine the percent inhibition for each concentration of Antiviral agent 46 relative to the positive control.
- Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Anti-SARS-CoV-2 Cytopathic Effect (CPE) Assay

This protocol outlines a method to determine the IC₅₀ of **Antiviral agent 46** against live SARS-CoV-2 by measuring the inhibition of virus-induced cell death.



Materials:

- Vero E6 cells (or other susceptible cell line)
- SARS-CoV-2 viral stock
- Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)
- Antiviral agent 46 (dissolved in DMSO)
- 96-well clear microplate
- Cell viability reagent (e.g., CellTiter-Glo®)
- Luminometer

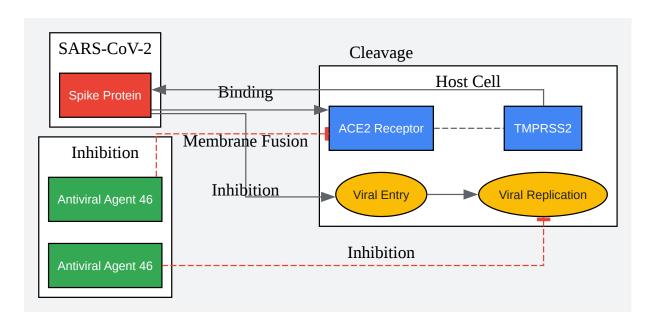
Procedure:

- Seed Vero E6 cells in a 96-well plate and incubate overnight to form a confluent monolayer.
- Prepare a serial dilution of Antiviral agent 46 in cell culture medium.
- Remove the growth medium from the cells and add the diluted compound solutions.
- Infect the cells with SARS-CoV-2 at a pre-determined multiplicity of infection (MOI). Include uninfected cell controls and virus-only controls.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours, or until significant CPE is observed in the virus-only control wells.
- Assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.
- Measure the luminescence using a luminometer.
- Calculate the percent protection for each concentration of Antiviral agent 46 relative to the virus-only and uninfected controls.



• Plot the percent protection against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizations Signaling Pathway of SARS-CoV-2 Entry and Inhibition

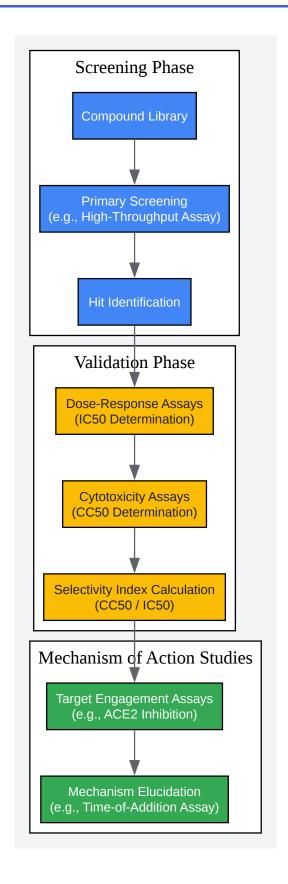


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Caption: SARS-CoV-2 entry and inhibition pathway.

Experimental Workflow for Antiviral Screening





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Caption: General workflow for antiviral compound screening.



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References

- 1. mdpi.com [mdpi.com]
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